2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide
Description
This heterocyclic compound features a furan-3-carboxamide core substituted with 2,5-dimethyl groups and an N-((2-(thiophen-3-yl)pyridin-4-yl)methyl) moiety. The compound is disclosed in a 2023 patent (EP19072220) by CUROVIR AB as part of a series of derivatives for treating viral infections, particularly RNA viruses like coronaviruses and flaviviruses . The thiophene and pyridine substituents are hypothesized to improve binding affinity to viral enzymes, such as proteases or polymerases, while the furan carboxamide backbone contributes to metabolic stability.
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-13-3-5-18-16(8-13)14-4-6-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIGJFHSJAIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,5-Dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide, with a CAS number of 2034315-19-8, is a complex organic compound notable for its diverse biological activities. This compound features a furan ring, thiophene, and pyridine moieties, which are known for their significant roles in medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O2S, with a molecular weight of 312.4 g/mol. The structure comprises multiple heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.4 g/mol |
| CAS Number | 2034315-19-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may require catalysts and specific reagents. Common methods include:
- Condensation Reactions : Involving the formation of the furan and thiophene rings.
- Substitution Reactions : Modifications to introduce the pyridine moiety.
- Purification Techniques : Such as crystallization or chromatography to isolate the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant inhibitory effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 1 μg/mL .
Cytotoxicity
Cytotoxicity assays reveal that compounds related to this structure exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, some derivatives showed IC50 values in the micromolar range against A549 lung cancer cells . This suggests potential applications in cancer therapeutics.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The heterocyclic rings can engage in π–π stacking interactions and hydrogen bonding, which modulate the activity of target molecules.
Case Studies
- Anticancer Studies : A study investigated the effects of similar compounds on various cancer cell lines (H460, A549). The findings indicated that these compounds could induce apoptosis through multiple mechanisms, enhancing their potential as anticancer agents .
- Antibacterial Efficacy : Another research focused on the antibacterial properties of related compounds against resistant bacterial strains. The results showed promising activity against S. aureus strains with low MIC values .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide exhibit antiviral properties. For instance, N-Heterocycles have shown promise as antiviral agents against various viruses, including HIV and DENV (Dengue virus) . The structure of the compound allows it to interact with viral enzymes, potentially inhibiting their activity.
Anticancer Properties
The compound has been investigated for its anticancer properties. Research on related benzamide derivatives has demonstrated their efficacy as RET kinase inhibitors, which are crucial in cancer proliferation pathways . The structural similarity suggests that this compound may also possess similar inhibitory effects.
Material Science Applications
Coordination Chemistry
The compound's ability to act as a ligand in coordination chemistry has been documented. It can form complexes with transition metals such as Cu(II), Co(II), and Zn(II). These complexes can have applications in catalysis and material synthesis . The furan and pyridine moieties provide suitable coordination sites for metal ions, enhancing the stability and reactivity of the resulting complexes.
Agricultural Applications
Pesticidal Activity
Compounds containing thiophene and pyridine rings are known for their pesticidal properties. Preliminary studies suggest that derivatives of this compound may exhibit insecticidal or fungicidal activities. This application is particularly relevant in developing eco-friendly agricultural chemicals .
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the effectiveness of N-Heterocycles against HIV reverse transcriptase with IC50 values below 1 μM. Similar structural features in this compound suggest it could be tested for comparable antiviral activity .
Case Study 2: Coordination Complexes
Research on the coordination chemistry of pyridine-based ligands revealed that complexes formed with Cu(II) exhibited enhanced catalytic activity in organic transformations. The incorporation of furan and thiophene into the ligand structure could further optimize these properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison :
Target Compound : 2,5-Dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide
Analog 47V : 2,5-Dimethyl-N-(pyridin-4-yl)furan-3-carboxamide (ID:47V)
| Property | Target Compound | Analog 47V |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂S | C₁₂H₁₂N₂O₂ |
| Molecular Weight | ~327.4 g/mol | ~216.2 g/mol |
| Key Substituents | Thiophen-3-yl, pyridin-4-ylmethyl, 2,5-dimethylfuran | Pyridin-4-yl, 2,5-dimethylfuran |
| Lipophilicity (LogP)* | Estimated higher (thiophene increases hydrophobicity) | Moderate (absence of thiophene) |
| Solubility | Likely reduced due to thiophene and larger size | Higher solubility in polar solvents |
*LogP values are theoretical estimates based on structural features.
Research Findings and Implications
Antiviral Mechanism Hypotheses
The target compound’s design aligns with strategies for inhibiting viral proteases or polymerases. For example:
- Thiophene Interaction : The sulfur atom in thiophene may form hydrogen bonds or van der Waals interactions with catalytic residues in viral enzymes.
- Pyridine Flexibility : The pyridin-4-ylmethyl group provides conformational flexibility, enabling adaptation to enzyme active sites .
Q & A
Basic Question: How can researchers optimize the synthetic yield of 2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide?
Methodological Answer:
To improve synthetic yield, focus on:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for coupling pyridinyl and thiophenyl moieties. Alternative catalysts (e.g., CuI for Ullmann-type couplings) may reduce side reactions .
- Reaction Conditions : Optimize temperature (80–120°C) and reaction time (24–48 hours) to balance yield and decomposition risks. Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexane) or preparative HPLC with trifluoroacetic acid (TFA)/acetonitrile (ACN) gradients to isolate the compound from byproducts .
Basic Question: What analytical techniques are recommended to validate the purity and structural integrity of this compound?
Methodological Answer:
Use orthogonal methods:
- HPLC-MS : A C18 column with 0.1% TFA in H₂O/ACN gradients (5–95% ACN over 20 min) detects impurities >0.1%. Coupled with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include:
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced Question: How can researchers resolve contradictions in purity assessments between HPLC and NMR data?
Methodological Answer:
Discrepancies often arise from:
- Residual Solvents : NMR may integrate solvent peaks (e.g., DMSO at δ 2.5 ppm) as impurities. Use lyophilization or vacuum drying to remove volatiles .
- Degradation Products : If HPLC shows a single peak but NMR reveals split signals, conduct stability studies under varying pH/temperature. Use LC-MS to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
- Dynamic Effects : Rotameric equilibria in NMR (e.g., hindered rotation of the pyridinyl-thiophenyl bond) can mimic impurities. Variable-temperature NMR (25–60°C) clarifies these effects .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 2-thienyl vs. 3-thienyl) or pyridinyl methyl groups to assess steric/electronic effects on target binding .
- Functional Group Replacement : Replace the furan-3-carboxamide with benzamide or sulfonamide groups to evaluate hydrogen-bonding contributions .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding affinity to targets like kinase enzymes .
Advanced Question: How should researchers address discrepancies in reported biological activity across different assay platforms?
Methodological Answer:
- Assay Validation : Compare enzymatic assays (e.g., fluorescence-based kinase inhibition) vs. cell-based viability assays (MTT/XTT). Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
- Solvent Effects : DMSO concentrations >0.1% may inhibit cellular uptake. Use vehicle-matched controls and confirm solubility via dynamic light scattering (DLS) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify outlier datasets .
Basic Question: What precautions are necessary for handling and storing this compound in experimental settings?
Methodological Answer:
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation. Confirm stability via periodic HPLC checks .
- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., carboxamide formation). Avoid prolonged exposure to light during synthesis .
Advanced Question: How can computational modeling elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., using GROMACS) to assess conformational stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to identify critical residues (e.g., Lys33 in kinase targets) .
Advanced Question: What experimental designs mitigate batch-to-batch variability in biological testing?
Methodological Answer:
- Quality Control (QC) : Require ≥95% purity (HPLC) and identical NMR profiles for all batches. Use internal standards (e.g., deuterated analogs) for quantitative NMR .
- Blinded Testing : Randomize compound batches across assay plates and include replicate wells to control for edge effects in microplates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
